N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a dimethylphenyl group, and a benzenesulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Reduction of the nitro group to an amine.
Acylation: Formation of the acetamide linkage.
Sulfonation: Introduction of the benzenesulfonamido group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C23H23ClN2O3S |
---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O3S/c1-16-8-7-11-22(18(16)3)26(30(28,29)20-9-5-4-6-10-20)15-23(27)25-21-14-19(24)13-12-17(21)2/h4-14H,15H2,1-3H3,(H,25,27) |
InChI Key |
SSDOYXMSECTEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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